Cas no 229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)

(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine structure
229639-56-9 structure
Product Name:(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Numero CAS:229639-56-9
MF:C15H22ClN
MW:251.79488325119
CID:1415752
PubChem ID:9900576
Update Time:2025-04-20

(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
    • (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
    • (R)-didesmethylsibutramine
    • (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine
    • Didesmethylsibutramine, (+)-
    • (+)-Didesmethylsibutramine
    • (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
    • (R)-N,N-didesmethylsibutramine
    • R-(+)-Di-desmethylsibutramine
    • (R)-di-des-methylsibutramin
    • (R)-mono-dimethylsibutramine
    • UNII-B408000HRV
    • SureCN2379467
    • (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine; (R)-didesmethylsibutramine; (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine; Didesmethylsibutramine, (+)-; (+)-Didesmethylsibutramine; (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine; (R)-N,N-didesmethylsibutramine; R-(+)-Di-desmethylsibutramine; (R)-di-des-methylsibutramin; (R)-mono-dimethylsibutramine; UNII-B408000HRV; SureCN2379467;
    • B408000HRV
    • CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-.ALPHA.-(2-METHYLPROPYL)-, (.ALPHA.R)-
    • DIDESMETHYLSIBUTRAMINE, (R)-
    • (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
    • DTXSID90177513
    • SCHEMBL2379467
    • PD132854
    • Cyclobutanemethanamine, 1-(4-chlorophenyl)-alpha-(2-methylpropyl)-, (alphaR)-
    • BTS-54505
    • WQSACWZKKZPCHN-CQSZACIVSA-N
    • Q7389750
    • 229639-56-9
    • Inchi: 1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
    • Chiave InChI: WQSACWZKKZPCHN-CQSZACIVSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1([C@@H](CC(C)C)N)CCC1

Proprietà calcolate

  • Massa esatta: 251.14426
  • Massa monoisotopica: 251.1440774g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.02
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.